8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C16H12Cl2N2O . It has an average mass of 319.185 Da and a monoisotopic mass of 318.032654 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, involves various protocols. Classical synthesis procedures like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a carbonyl chloride group attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives, including 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, can undergo various chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Scientific Research Applications
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application or Experimental Procedures
The researchers prepared libraries of novel heterocyclic compounds with potential biological activities .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Biologically and Pharmaceutically Active Quinoline
Specific Scientific Field
This research is in the field of Pharmaceutical Chemistry .
Summary of the Application
The study focuses on the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Methods of Application or Experimental Procedures
Various synthesis protocols have been reported in the literature for the construction of this scaffold .
Results or Outcomes
The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
Pyrrolidine in Drug Discovery
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of the Application
The study focuses on the use of the pyrrolidine ring, a nitrogen heterocycle, to obtain compounds for the treatment of human diseases .
Methods of Application or Experimental Procedures
The researchers investigate the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds .
Results or Outcomes
The authors highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-5-4-6-11-12(16(17)20)9-14(19-15(10)11)13-7-2-3-8-18-13;/h2-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKTTMYSKGINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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